molecular formula C21H26N2O4 B11955623 Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- CAS No. 104209-30-5

Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-

Katalognummer: B11955623
CAS-Nummer: 104209-30-5
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: QIHLYCRZAHFULL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the formation of amide bonds and the incorporation of aromatic ether linkages .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions with optimized conditions to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Wissenschaftliche Forschungsanwendungen

Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- involves its interaction with molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular processes. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- include other amides and aromatic ethers with comparable structures and properties. Examples include:

Uniqueness

What sets Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- apart from similar compounds is its specific combination of structural features, such as the presence of both aliphatic and aromatic components, multiple amide bonds, and ether linkages. These features contribute to its unique chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

104209-30-5

Molekularformel

C21H26N2O4

Molekulargewicht

370.4 g/mol

IUPAC-Name

N-[4-[5-(4-acetamidophenoxy)pentoxy]phenyl]acetamide

InChI

InChI=1S/C21H26N2O4/c1-16(24)22-18-6-10-20(11-7-18)26-14-4-3-5-15-27-21-12-8-19(9-13-21)23-17(2)25/h6-13H,3-5,14-15H2,1-2H3,(H,22,24)(H,23,25)

InChI-Schlüssel

QIHLYCRZAHFULL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.